![molecular formula C13H17BrClNO2 B1445940 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol CAS No. 1704074-59-8](/img/structure/B1445940.png)
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol
Overview
Description
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol is a chemical compound with the molecular formula C13H17BrClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol includes a bromine atom, a chlorine atom, and an oxygen atom, which are all attached to different carbon atoms. It also contains a piperidinol group .Scientific Research Applications
Synthesis and Chemical Properties
Research efforts have been focused on the synthesis and chemical characterization of various derivatives related to "1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol." These studies often aim to develop novel compounds with potential biological activities. For instance, studies have reported the synthesis of new substituted compounds and explored their fungicidal and antibacterial activities. The methodologies involve multi-step synthesis processes, including interactions of different chemical groups and the use of piperidine as a core structure in the synthesis of N-substituted acetamide derivatives exhibiting antibacterial potentials (Kuzenkov & Zakharychev, 2009), (Iqbal et al., 2017).
Biological Activities and Pharmacological Screening
Derivatives of "1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol" have been evaluated for various pharmacological activities. This includes their potential as anticancer agents, highlighted by the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds have been tested for their anticancer efficacy, indicating the significance of the piperidine moiety in enhancing biological activity (Rehman et al., 2018).
Anticonvulsant and Neuroprotective Potential
The exploration of new anticonvulsant drugs has led to the study of aminoalkanol derivatives, where the influence of the methyl substituent and N-oxide formation on the geometry of molecules and their intermolecular interactions in crystals was examined. This research is pivotal for understanding the structural basis of anticonvulsant and neuroprotective drug action (Żesławska et al., 2020).
Structural and Molecular Characterization
Significant work has also been dedicated to the structural and molecular characterization of derivatives, including their synthesis conditions, crystal structures, and the formation of specific compounds with potential as CCR5 antagonists, which could play a role in HIV prevention strategies. These studies often employ NMR, IR, MS, and X-ray diffraction techniques for comprehensive compound characterization (Cheng De-ju, 2014), (Bi, 2014).
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSNYGCQTYKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219403 | |
Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1704074-59-8 | |
Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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